molecular formula C11H12N4O3 B15086912 N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide

Cat. No.: B15086912
M. Wt: 248.24 g/mol
InChI Key: MUCPYDLVJBKCBR-UHFFFAOYSA-N
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Description

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides. It features a pyrrole ring fused with a nitrobenzene moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with continuous monitoring to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or benzene rings .

Scientific Research Applications

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
  • 5-(3,4-Dihydro-2H-pyrrol-5-yl)-pyrimidine

Uniqueness

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide is unique due to its combination of a pyrrole ring and a nitrobenzene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C11H12N4O3/c16-11(14-13-10-2-1-7-12-10)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2,7H2,(H,12,13)(H,14,16)

InChI Key

MUCPYDLVJBKCBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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